Cas no 87394-54-5 (1-(6-Chloropyridin-2-yl)piperazine)

1-(6-Chloropyridin-2-yl)piperazine is a heterocyclic compound featuring a chloropyridine moiety linked to a piperazine ring. This structure imparts versatility as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The chloropyridine group enhances reactivity, enabling selective functionalization, while the piperazine ring contributes to favorable binding properties in bioactive molecules. Its stability under standard conditions and compatibility with common reaction conditions make it a practical choice for derivatization. The compound is often utilized in the development of ligands, catalysts, and active pharmaceutical ingredients (APIs), where precise molecular tuning is required. High purity grades are available to meet rigorous research and industrial standards.
1-(6-Chloropyridin-2-yl)piperazine structure
87394-54-5 structure
Product Name:1-(6-Chloropyridin-2-yl)piperazine
CAS No:87394-54-5
MF:C9H12ClN3
MW:197.664680480957
MDL:MFCD00139009
CID:656738
PubChem ID:3024499
Update Time:2025-10-29

1-(6-Chloropyridin-2-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(6-Chloropyridin-2-yl)piperazine
    • 1-(6-Chloro-2-pyridinyl)piperazine
    • 1-(6-Chloro-pyridin-2-yl)-piperazine
    • Piperazine, 1-(6-chloro-2-pyridinyl)-
    • chloropyridinylpiperazine
    • 1-(6-Chloro-2-pyridinyl)piperazine (ACI)
    • 1-(6-Chloro-2-pyridyl)piperazine
    • MFCD00139009
    • HMS2650N19
    • CS-0213397
    • KQFRTJUIRPBBAB-UHFFFAOYSA-N
    • BDBM50027021
    • J-503465
    • MLS000694825
    • PD127731
    • NCGC00246552-01
    • F30202
    • SCHEMBL615260
    • AB03807
    • EN300-41070
    • SMR000333134
    • 87394-54-5
    • 6B-103
    • CHEMBL45773
    • AKOS005070696
    • DB-076938
    • 1-(6-chloro-pyridin-2-yl)-piperazine, AldrichCPR
    • DTXSID80388575
    • MDL: MFCD00139009
    • Inchi: 1S/C9H12ClN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
    • InChI Key: KQFRTJUIRPBBAB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(N2CCNCC2)N=1

Computed Properties

  • Exact Mass: 197.07200
  • Monoisotopic Mass: 197.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2A^2
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.213
  • Boiling Point: 365.1°C at 760 mmHg
  • Flash Point: 174.6°C
  • Refractive Index: 1.561
  • PSA: 28.16000
  • LogP: 1.53840

1-(6-Chloropyridin-2-yl)piperazine Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T
  • HazardClass:IRRITANT

1-(6-Chloropyridin-2-yl)piperazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(6-Chloropyridin-2-yl)piperazine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0.5 h, rt
Reference
First selective lithiation of pyridylpiperazines: straightforward access to potent pharmacophores
Louerat, Frederic; et al, Tetrahedron, 2005, 61(20), 4761-4768

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Toluene ;  -5 °C; 15 min, -5 °C; -5 °C → -78 °C
1.2 Solvents: Toluene ;  20 °C; 2.5 h, 20 °C
1.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; 30 min, 0 °C
1.4 Reagents: Water
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0.5 h, rt
Reference
First selective lithiation of pyridylpiperazines: straightforward access to potent pharmacophores
Louerat, Frederic; et al, Tetrahedron, 2005, 61(20), 4761-4768

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  6 h, 20 °C
2.1 Reagents: Butyllithium Solvents: Toluene ;  -5 °C; 15 min, -5 °C; -5 °C → -78 °C
2.2 Solvents: Toluene ;  20 °C; 2.5 h, 20 °C
2.3 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; 30 min, 0 °C
2.4 Reagents: Water
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0.5 h, rt
Reference
First selective lithiation of pyridylpiperazines: straightforward access to potent pharmacophores
Louerat, Frederic; et al, Tetrahedron, 2005, 61(20), 4761-4768

1-(6-Chloropyridin-2-yl)piperazine Raw materials

1-(6-Chloropyridin-2-yl)piperazine Preparation Products

1-(6-Chloropyridin-2-yl)piperazine Suppliers

Amadis Chemical Company Limited
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(CAS:87394-54-5)1-(6-Chloropyridin-2-yl)piperazine
Order Number:A842123
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:55
Price ($):1074.0
Email:sales@amadischem.com

1-(6-Chloropyridin-2-yl)piperazine Related Literature

Additional information on 1-(6-Chloropyridin-2-yl)piperazine

Introduction to 1-(6-Chloropyridin-2-yl)piperazine (CAS No. 87394-54-5)

1-(6-Chloropyridin-2-yl)piperazine, identified by its Chemical Abstracts Service (CAS) number 87394-54-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery. The compound features a piperazine ring linked to a chlorinated pyridine moiety, which creates a unique chemical environment conducive to various biological interactions.

The structural composition of 1-(6-Chloropyridin-2-yl)piperazine makes it an attractive scaffold for medicinal chemists. The piperazine nitrogen atoms can engage in hydrogen bonding, while the chloropyridine segment offers opportunities for further functionalization. These properties have positioned the compound as a key intermediate in synthesizing novel therapeutic agents targeting a range of neurological and inflammatory disorders.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 1-(6-Chloropyridin-2-yl)piperazine interacts with biological targets. Studies indicate that the chloropyridine group can modulate receptor binding affinities, making it particularly valuable in developing drugs that require precise receptor engagement. This has been particularly noted in the context of serotonin receptor modulation, where structural analogs of 1-(6-Chloropyridin-2-yl)piperazine have shown promise in preclinical trials.

In the field of neuropharmacology, 1-(6-Chloropyridin-2-yl)piperazine has been explored for its potential role in treating conditions such as depression and anxiety. The compound’s ability to interact with serotonin and dopamine receptors suggests its utility in developing next-generation psychotropic drugs. Research has demonstrated that derivatives of this molecule can exhibit anxiolytic and antidepressant effects, although further studies are needed to fully elucidate their pharmacokinetic profiles.

The synthesis of 1-(6-Chloropyridin-2-yl)piperazine involves multi-step organic reactions, typically starting from commercially available pyridine derivatives. The chlorination step at the 6-position of the pyridine ring is critical and often requires precise control to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these synthetic routes, making large-scale production more feasible.

One of the most compelling aspects of 1-(6-Chloropyridin-2-yl)piperazine is its adaptability as a pharmacophore. By modifying various positions on its structure, chemists can generate libraries of compounds with tailored biological activities. This flexibility has led to several patents and ongoing clinical trials investigating its use as a lead compound for new therapies. The compound’s scaffold has been particularly effective in designing molecules that exhibit high selectivity for specific therapeutic targets.

The role of 1-(6-Chloropyridin-2-yl)piperazine in drug development extends beyond neurology. Emerging research suggests its potential application in immunomodulation, where it may help modulate inflammatory responses by interacting with immune receptors. This has opened up new avenues for treating autoimmune diseases and chronic inflammation, areas where current treatments often face limitations.

In conclusion, 1-(6-Chloropyridin-2-yl)piperazine (CAS No. 87394-54-5) represents a promising compound with broad applications in pharmaceutical research. Its unique structural features and biological interactions make it a valuable tool for developing novel therapeutics across multiple disease domains. As research continues to uncover new mechanisms of action, the significance of this molecule is expected to grow, solidifying its place as a cornerstone in modern drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:87394-54-5)1-(6-Chloropyridin-2-yl)piperazine
A842123
Purity:99%
Quantity:25g
Price ($):1074.0
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